2-Bromo-5-fluorobenzylamine

Descripción general

Descripción

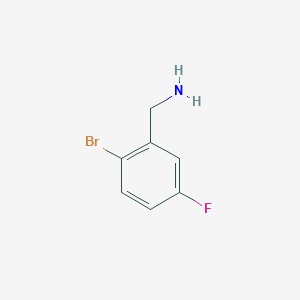

2-Bromo-5-fluorobenzylamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzylamine can be synthesized from 2-Bromo-5-fluorobenzonitrile through a reduction reaction. The nitrile group is reduced to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can be further reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.

Major Products:

- Substitution reactions yield various substituted benzylamines.

- Oxidation reactions produce imines or nitriles.

- Reduction reactions result in different amine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Use in Organic Chemistry

2-Bromo-5-fluorobenzylamine serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications that can enhance biological activity or improve pharmacokinetic properties.

Key Applications:

- Pharmaceutical Intermediates :

- Agrochemical Synthesis :

-

Materials Science :

- Employed in the creation of functionalized polymers and materials with specific electronic or optical properties.

Case Study 1: Development of Adenosine Receptor Modulators

A study investigated the role of this compound as a building block for creating potent dual-acting adenosine receptor agonists and antagonists. These compounds demonstrated significant analgesic effects in animal models, indicating their potential for pain management therapies .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis. Modifications to the compound's structure allowed for enhanced efficacy against resistant strains, highlighting its importance in developing new antimicrobial agents .

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.

Comparación Con Compuestos Similares

- 2-Bromo-4-fluorobenzylamine

- 3-Bromo-5-fluorobenzylamine

- 2-Chloro-5-fluorobenzylamine

Comparison: 2-Bromo-5-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Actividad Biológica

2-Bromo-5-fluorobenzylamine is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its pharmacological properties. The following sections will explore its biochemical interactions, cellular effects, mechanisms of action, and relevant case studies that highlight its biological activity.

Enzyme Interactions

this compound has been shown to interact with several key enzymes involved in the metabolism of aromatic compounds. Notably, it acts as a substrate for monoamine oxidase (MAO), which catalyzes the oxidative deamination of monoamines. This interaction leads to the formation of an imine intermediate that is hydrolyzed to produce aldehydes and ammonia, potentially influencing neurotransmitter levels in the brain.

Cytochrome P450 Interaction

The compound also interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various xenobiotics. This interaction may enhance the compound's lipophilicity and biological activity, making it a candidate for further pharmacological evaluation.

Cellular Effects

Cell Signaling Modulation

this compound can modulate key cellular signaling pathways. It has been reported to inhibit protein kinase C (PKC), a significant regulator of cell proliferation and apoptosis. This inhibition can lead to altered gene expression profiles and changes in cellular metabolism, potentially impacting cancer cell growth.

Oxidative Stress Induction

Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which may damage cellular components and disrupt normal cellular functions. The balance between ROS production and antioxidant defenses is critical in maintaining cellular homeostasis.

The molecular mechanism of action for this compound involves its binding to specific biomolecules, such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, allowing it to act as either an inhibitor or activator depending on the biological context. For example, its interaction with MAO leads to enzyme inhibition through covalent bonding with the enzyme's flavin adenine dinucleotide cofactor.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-4-fluorobenzylamine | Bromine at position 2; fluorine at 4 | Similar enzyme interactions but different selectivity |

| 3-Bromo-5-fluorobenzylamine | Bromine at position 3; fluorine at 5 | Potentially different pharmacokinetic properties |

| 2-Chloro-5-fluorobenzylamine | Chlorine instead of bromine | May exhibit reduced activity compared to brominated analogs |

This comparison highlights how the positioning of halogen atoms can significantly influence both chemical reactivity and biological activity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Modulation : A study demonstrated that this compound could modulate neurotransmitter systems in vitro, suggesting potential applications in treating neurological disorders.

- Antitumor Activity : In a xenograft model using nude rats, treatment with derivatives of this compound resulted in significant tumor size reduction (up to 83% compared to controls) after a treatment period of 15 days .

- Enzyme Interaction Studies : Research indicated that this compound effectively alters enzyme activity related to drug metabolism, making it a valuable tool in pharmacokinetic studies.

Propiedades

IUPAC Name |

(2-bromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVQVBQUMCXTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378404 | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747392-34-3 | |

| Record name | 2-Bromo-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747392-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.